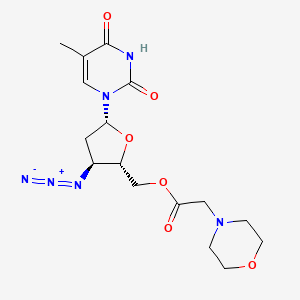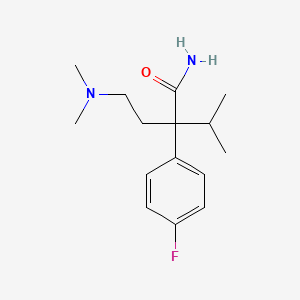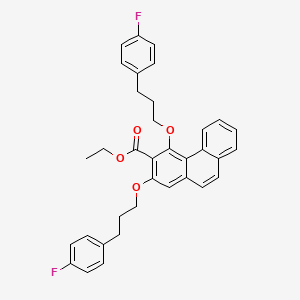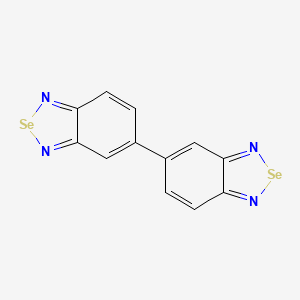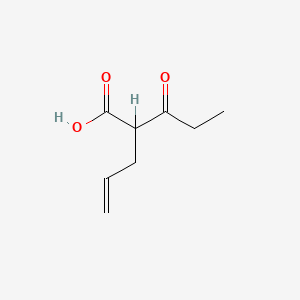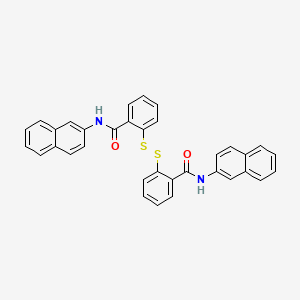
2,2'-Dithiobis(N-(naphth-2-yl)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(N-(naphth-2-yl)benzamide) is a chemical compound known for its unique structure and properties This compound features a disulfide bond linking two benzamide groups, each substituted with a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(naphth-2-yl)benzamide) typically involves the reaction of N-(naphth-2-yl)benzamide with a disulfide-forming reagent. One common method is the oxidative coupling of thiol groups. For instance, N-(naphth-2-yl)benzamide can be reacted with an oxidizing agent like iodine or hydrogen peroxide in the presence of a base to form the disulfide bond.
Industrial Production Methods
While specific industrial production methods for 2,2’-Dithiobis(N-(naphth-2-yl)benzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(naphth-2-yl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogens, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
2,2’-Dithiobis(N-(naphth-2-yl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(naphth-2-yl)benzamide) involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, leading to the formation of thiols or sulfonic acids, which can interact with proteins and other biomolecules. The aromatic rings can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with a methyl group instead of a naphthyl group.
2,2’-Dithiobis(benzothiazole): Contains a benzothiazole ring instead of a benzamide group.
N-(naphth-2-yl)benzamide: Lacks the disulfide bond, making it less reactive in redox reactions.
Uniqueness
2,2’-Dithiobis(N-(naphth-2-yl)benzamide) is unique due to its combination of a disulfide bond and naphthyl-substituted benzamide groups. This structure imparts distinct redox properties and the ability to engage in various interactions, making it valuable for diverse applications in research and industry.
Properties
CAS No. |
2527-65-3 |
|---|---|
Molecular Formula |
C34H24N2O2S2 |
Molecular Weight |
556.7 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-[[2-(naphthalen-2-ylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H24N2O2S2/c37-33(35-27-19-17-23-9-1-3-11-25(23)21-27)29-13-5-7-15-31(29)39-40-32-16-8-6-14-30(32)34(38)36-28-20-18-24-10-2-4-12-26(24)22-28/h1-22H,(H,35,37)(H,36,38) |
InChI Key |
GNNYNHXPSRGTGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12796997.png)

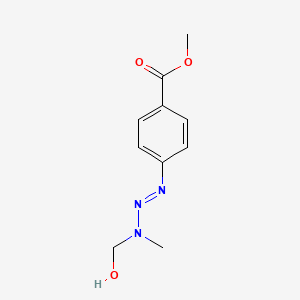
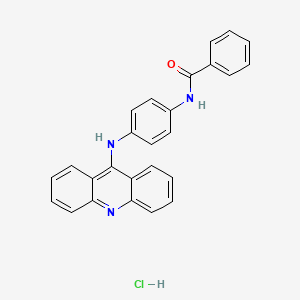

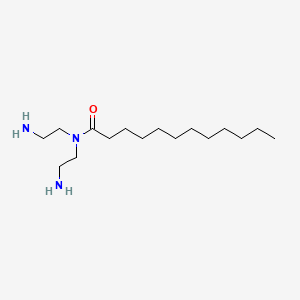
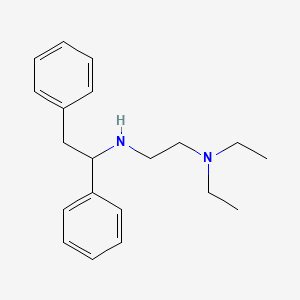
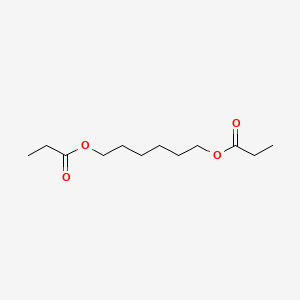
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
